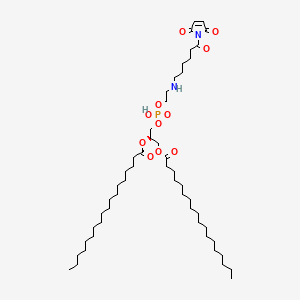
1,2-DISTEAROYL-SN-GLYCERO-3-*PHOSPHORYLE THANOLAMINO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHORYLE THANOLAMINO: is a phospholipid, specifically a phosphoethanolamine (PE) lipid. It is commonly used in the synthesis of liposomes and lipid nanoparticles (LNPs), which are crucial in drug delivery systems . This compound is known for its ability to form stable bilayers and vesicles, making it an essential component in various biomedical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHORYLE THANOLAMINO can be synthesized through a series of chemical reactions involving the esterification of glycerol with stearic acid, followed by phosphorylation with ethanolamine . The reaction conditions typically involve the use of catalysts and specific temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency . The process includes the purification of the final product through techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHORYLE THANOLAMINO undergoes various chemical reactions, including:
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s versatility in various applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions . The conditions often involve controlled temperatures, pH levels, and reaction times to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions include modified phospholipids with altered functional groups, which can be used in different scientific and industrial applications .
Applications De Recherche Scientifique
1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHORYLE THANOLAMINO has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHORYLE THANOLAMINO involves its ability to form stable bilayers and vesicles, which can encapsulate and deliver therapeutic agents to specific targets in the body . The molecular targets include cell membranes, where the compound integrates and facilitates the delivery of encapsulated drugs . The pathways involved include endocytosis and fusion with cell membranes, allowing for efficient drug delivery .
Comparaison Avec Des Composés Similaires
1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHORYLCHOLINE: Another phospholipid used in liposome synthesis, but with choline as the head group instead of ethanolamine.
1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHATE: A phospholipid with a phosphate group, used in similar applications but with different properties.
Uniqueness: 1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHORYLE THANOLAMINO is unique due to its ethanolamine head group, which provides distinct biochemical properties and interactions compared to other phospholipids . This uniqueness makes it particularly useful in specific drug delivery systems and biomedical applications .
Propriétés
Numéro CAS |
155773-68-5 |
|---|---|
Formule moléculaire |
C51H93N2O11P |
Poids moléculaire |
941.282 |
Nom IUPAC |
[(2R)-3-[2-[[6-(2,5-dioxopyrrol-1-yl)-6-oxohexyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C51H93N2O11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-37-50(57)61-44-46(64-51(58)38-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)45-63-65(59,60)62-43-42-52-41-35-31-32-36-47(54)53-48(55)39-40-49(53)56/h39-40,46,52H,3-38,41-45H2,1-2H3,(H,59,60)/t46-/m1/s1 |
Clé InChI |
YLRAHZDAUIKOCE-YACUFSJGSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNCCCCCC(=O)N1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


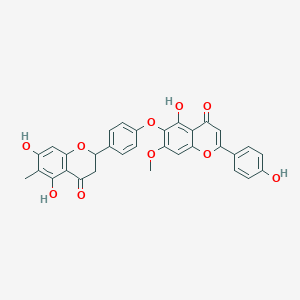
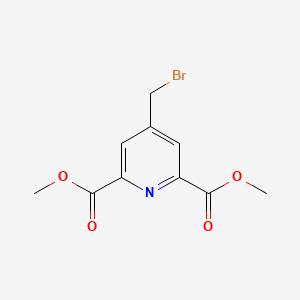
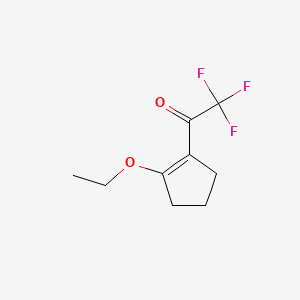
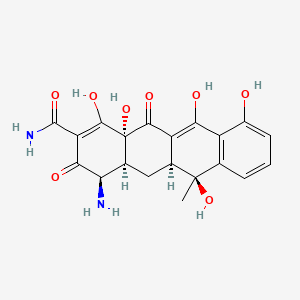
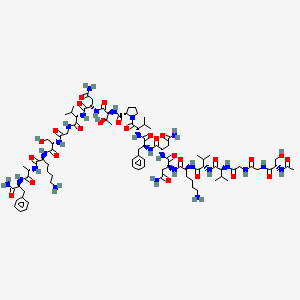

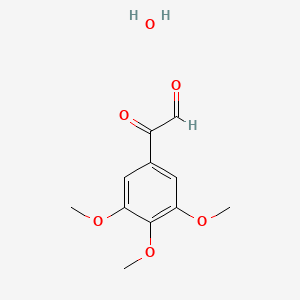

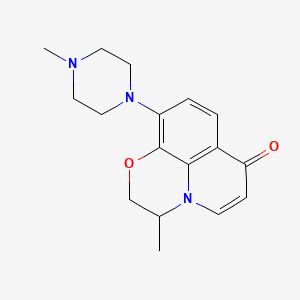
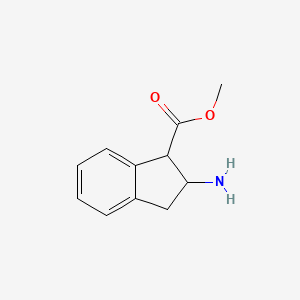
![[1-(3-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B584344.png)
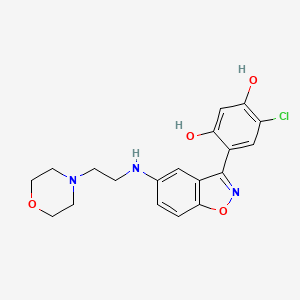
![2,2'-[2,5-Thiophenediylbis[(E)-methylidynenitrilo]]bisphenol](/img/structure/B584349.png)
